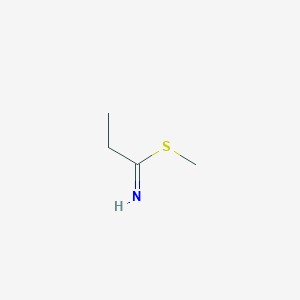

Propanimidothioic acid, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methylester der Propanimidothiolsäure ist eine organische Verbindung, die zur Klasse der Ester gehört. Ester zeichnen sich durch ihre angenehmen Gerüche aus und werden häufig in Parfüms und Aromen verwendet.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Methylester der Propanimidothiolsäure kann durch Veresterung von Propanimidothiolsäure mit Methanol synthetisiert werden. Die Reaktion beinhaltet typischerweise die Verwendung eines Katalysators, wie z. B. Schwefelsäure, um den Veresterungsprozess zu erleichtern. Die Reaktion wird unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Säure in den Ester zu gewährleisten.

Industrielle Produktionsmethoden

In industrieller Umgebung kann die Produktion von Methylester der Propanimidothiolsäure durch einen kontinuierlichen Veresterungsprozess erreicht werden. Dabei werden große Reaktoren verwendet, in denen die Reaktanten kontinuierlich zugeführt und das Produkt kontinuierlich abgeführt wird. Die Verwendung von Katalysatoren und optimierten Reaktionsbedingungen sorgt für eine hohe Ausbeute und Reinheit des Endprodukts.

Analyse Chemischer Reaktionen

Reaktionstypen

Methylester der Propanimidothiolsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können den Ester in seinen entsprechenden Alkohol umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können die Estergruppe durch andere funktionelle Gruppen ersetzen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden üblicherweise Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Amine oder Thiole können unter basischen Bedingungen verwendet werden, um Substitutionsreaktionen zu erreichen.

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide und Sulfone.

Reduktion: Alkohole.

Substitution: Verschiedene substituierte Derivate, abhängig vom verwendeten Nucleophil.

Wissenschaftliche Forschungsanwendungen

Methylester der Propanimidothiolsäure hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Zwischenprodukt bei der Synthese komplexerer organischer Verbindungen verwendet.

Biologie: Untersucht auf seine potenzielle biologische Aktivität und Wechselwirkungen mit Biomolekülen.

Medizin: Erforscht auf seine potenziellen therapeutischen Eigenschaften, einschließlich antimikrobieller und krebshemmender Aktivitäten.

Industrie: Wird zur Herstellung von Duftstoffen, Aromen und anderen Industriechemikalien verwendet.

Wirkmechanismus

Der Mechanismus, durch den Methylester der Propanimidothiolsäure seine Wirkungen ausübt, beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Estergruppe kann hydrolysiert werden, um die aktive Säureform freizusetzen, die dann mit verschiedenen Enzymen und Rezeptoren in biologischen Systemen interagieren kann. Die genauen molekularen Pfade, die beteiligt sind, hängen von der jeweiligen Anwendung und dem Ziel ab.

Wirkmechanismus

The mechanism by which propanimidothioic acid, methyl ester exerts its effects involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with various enzymes and receptors in biological systems. The exact molecular pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methylacetat: Ein weiterer Ester mit ähnlichen chemischen Eigenschaften, aber unterschiedlichen Anwendungen.

Ethylacetat: Wird in verschiedenen industriellen Prozessen als Lösungsmittel verwendet.

Methylbutyrat: Bekannt für seinen fruchtigen Geruch und in Aromen und Duftstoffen verwendet.

Einzigartigkeit

Methylester der Propanimidothiolsäure ist aufgrund seiner spezifischen chemischen Struktur einzigartig, die ihm eine besondere Reaktivität und potenzielle Anwendungen verleiht. Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen und seine potenzielle biologische Aktivität machen ihn zu einer wertvollen Verbindung in Forschung und Industrie.

Eigenschaften

CAS-Nummer |

630127-97-8 |

|---|---|

Molekularformel |

C4H9NS |

Molekulargewicht |

103.19 g/mol |

IUPAC-Name |

methyl propanimidothioate |

InChI |

InChI=1S/C4H9NS/c1-3-4(5)6-2/h5H,3H2,1-2H3 |

InChI-Schlüssel |

WSDUOQZGIBCGON-UHFFFAOYSA-N |

Kanonische SMILES |

CCC(=N)SC |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-[4-(4-Phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B12593851.png)

![N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide](/img/structure/B12593862.png)

![N'-{[Methoxy(dimethyl)silyl]methyl}-N,N-dipropan-2-ylurea](/img/structure/B12593868.png)

![Acetamide,2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-(2-methylcyclohexyl)-](/img/structure/B12593870.png)

germane](/img/structure/B12593878.png)

propanedinitrile](/img/structure/B12593916.png)

![Tri([1,1'-biphenyl]-4-yl)bis(2-phenylethenyl)-lambda~5~-phosphane](/img/structure/B12593932.png)

![[Bis(2-hydroxyethyl)amino]methanesulfonic acid](/img/structure/B12593938.png)